3-Amino-6-phenylhexanoic acid
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Overview
Description
3-Amino-6-phenylhexanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of hexanoic acid, featuring an amino group at the third carbon and a phenyl group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-phenylhexanoic acid can be achieved through several methods. One common approach involves the reaction of 6-phenylhexanoic acid with ammonia or an amine under specific conditions. This reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-phenylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being conducted .
Major Products Formed
Scientific Research Applications
3-Amino-6-phenylhexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
6-Phenylhexanoic acid: Lacks the amino group, making it less reactive in certain chemical reactions.
Aminocaproic acid: Similar structure but without the phenyl group, leading to different chemical and biological properties
2-Amino-6-phenylhexanoic acid: Positional isomer with the amino group at a different position, resulting in distinct reactivity and applications.
Uniqueness
3-Amino-6-phenylhexanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
185256-64-8 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15) |
InChI Key |
KPJNDHVABVUHPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CC(=O)O)N |
Origin of Product |
United States |
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